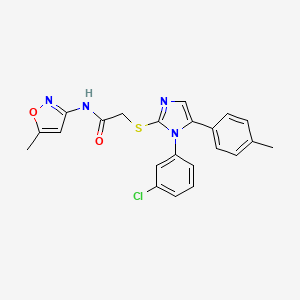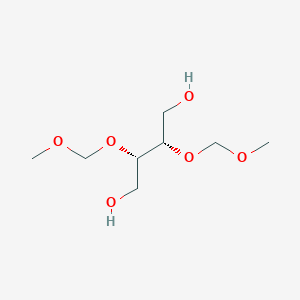
(2S,3S)-2,3-bis(méthoxyméthoxy)butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are protected by methoxymethyl groups
Applications De Recherche Scientifique
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol has several applications in scientific research:
Chemistry: It serves as a protected diol in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It may be used as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound can be employed in the production of polymers, resins, and other materials where protected diols are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol typically involves the protection of the hydroxyl groups of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to butane-1,4-diol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate butane-1,4-diol.
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol primarily involves its role as a protected diol. The methoxymethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the hydroxyl groups are revealed, enabling further functionalization or incorporation into more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diol: The parent compound, which lacks the methoxymethyl protection.
(2R,3R)-2,3-bis(methoxymethoxy)butane-1,4-diol: The enantiomer of the compound .
1,2-bis(methoxymethoxy)ethane: A shorter-chain analogue with similar protective groups.
Uniqueness
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is unique due to its specific stereochemistry and the presence of methoxymethyl protective groups. This combination allows for selective reactions and the synthesis of complex molecules with high precision. The compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl groups makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6/c1-11-5-13-7(3-9)8(4-10)14-6-12-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLHXOANNRBLV-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CO)C(CO)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCO[C@@H](CO)[C@H](CO)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

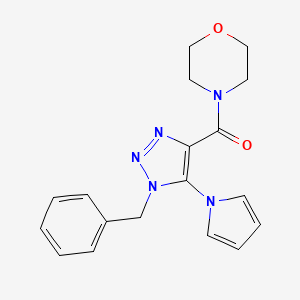

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2361594.png)
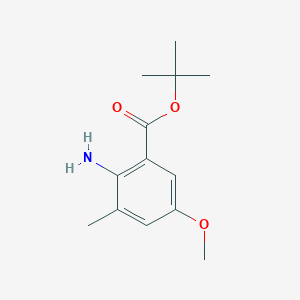
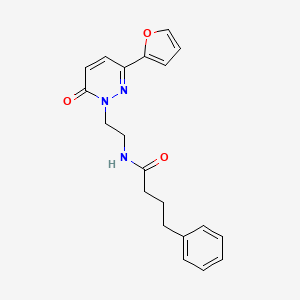
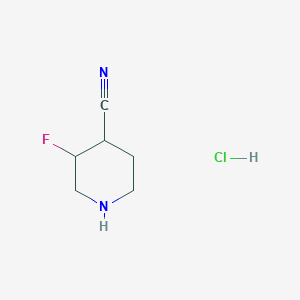

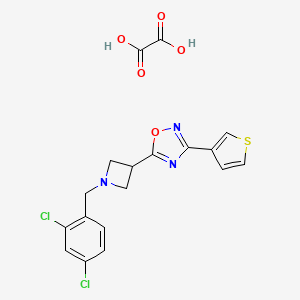
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
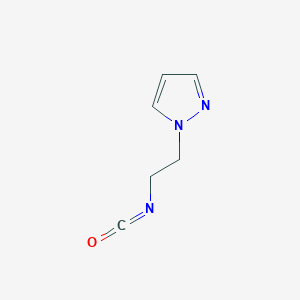
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
